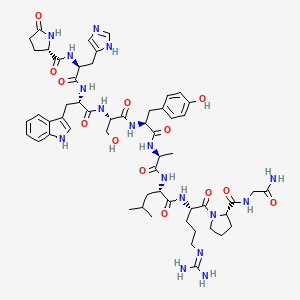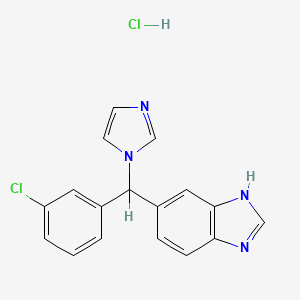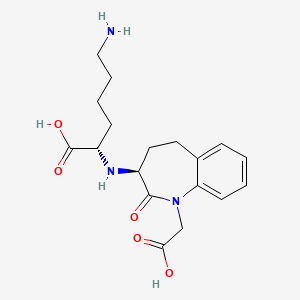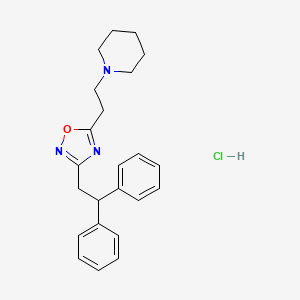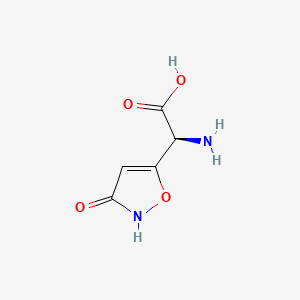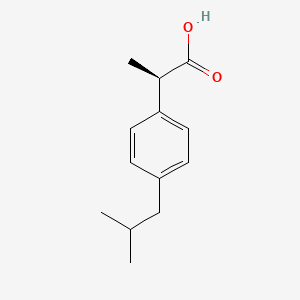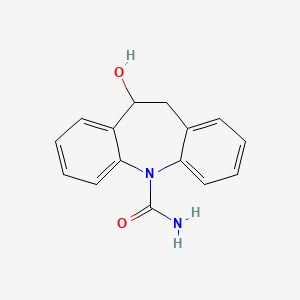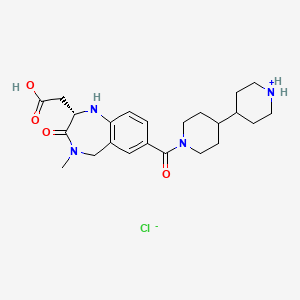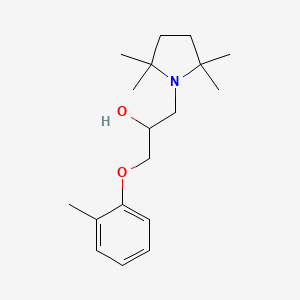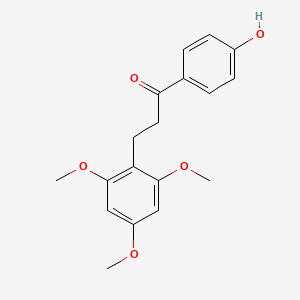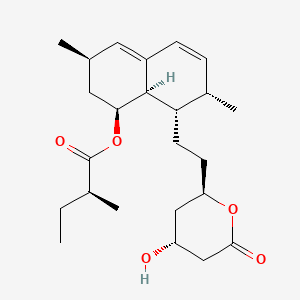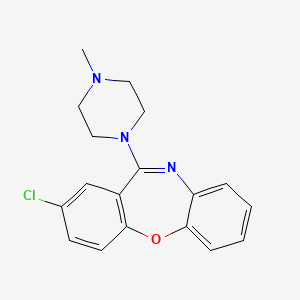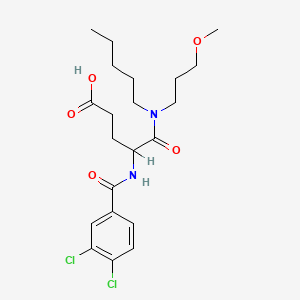
Lidoflazine
Descripción general
Descripción
Lidoflazine is a piperazine calcium channel blocker . It is a coronary vasodilator with some antiarrhythmic action . Lidoflazine was discovered at Janssen Pharmaceutica in 1964 .
Molecular Structure Analysis
The molecular structure of Lidoflazine is C30H35F2N3O . The average weight is 491.627 and the monoisotopic weight is 491.274819085 .
Chemical Reactions Analysis
Lidoflazine interacts with various drugs. For example, the serum concentration of Lidoflazine can be increased when it is combined with Abametapir . The risk or severity of hypoglycemia can be increased when Lidoflazine is combined with Acarbose .
Physical And Chemical Properties Analysis
Lidoflazine has a melting point of 159 to 161 °C . It is almost insoluble in water (<0.01%), but very soluble in chloroform (>50%) .
Aplicaciones Científicas De Investigación
Cardiovascular Research
- Summary of Application : Lidoflazine has been used in cardiovascular research, particularly in studies related to arrhythmia and hypertension . It has been combined with other compounds to create hybrid molecules that have shown promise in treating these conditions .
- Methods of Application : In one study, a series of hybrid compounds were created by introducing a lidoflazine pharmacophore fragment to a 4-(xanthen-9-one)-dihydropyridine core . These compounds were then tested for cardiac and vascular activities .
- Results : The study found that these hybrid compounds showed an interesting selectivity for the cardiac parameter inotropy, particularly when the lidoflazine fragment was introduced in position 2 of the dihydropyridine scaffold . This suggests a possible preferential binding with the Ca v 1.2 isoform of L-type calcium channels, which are mainly involved in cardiac contractility .
Treatment of Angina Pectoris
- Summary of Application : Lidoflazine has been used in the treatment of angina pectoris . It has been studied in combination with propranolol, a beta-blocker, to evaluate their combined effect on this condition .
- Methods of Application : In a study, patients were given either propranolol, lidoflazine, or a combination of both to evaluate their effect on angina pectoris .
- Results : The study found that resting and exercising heart rate decreased on lidoflazine and increased when placebo was administered . These effects paralleled the subjective improvement and deterioration .
Induction of Ventricular Tachycardia
- Summary of Application : Lidoflazine has been associated with the induction of ventricular tachycardia . This side effect was observed in a randomized trial .
- Methods of Application : In the trial, patients were given either propranolol, lidoflazine, or a combination of both . The effect of these drugs on the patients was then evaluated .
- Results : The study found that five patients developed ventricular tachycardia when receiving either lidoflazine or lidoflazine and propranolol in combination . One of these patients died . Lidoflazine therapy was also associated with a significant prolongation of the QT interval of the electrocardiogram .
Coronary Vasodilator
- Summary of Application : Lidoflazine is a piperazine calcium channel blocker and is used as a coronary vasodilator . It has some antiarrhythmic action .
- Methods of Application : Lidoflazine is administered to patients suffering from coronary diseases to help dilate the coronary arteries and improve blood flow .
- Results : The use of Lidoflazine has shown to improve the condition of patients suffering from coronary diseases by increasing the blood flow to the heart .
Antiarrhythmic Action
- Summary of Application : Lidoflazine has been used for its antiarrhythmic action . It helps in maintaining a regular heartbeat in patients with certain heart rhythm disorders .
- Methods of Application : Lidoflazine is administered to patients with certain heart rhythm disorders to help maintain a regular heartbeat .
- Results : Patients treated with Lidoflazine have shown improvement in maintaining a regular heartbeat .
Unfortunately, I was unable to find a sixth application of Lidoflazine. It’s important to note that while Lidoflazine has these applications, it may also have side effects and should be used under the supervision of a healthcare provider .
Interaction with Other Drugs
- Summary of Application : Lidoflazine has been studied for its interactions with other drugs . It’s important to understand these interactions as they can affect the efficacy and side effects of the drugs involved .
- Methods of Application : Various studies have been conducted where Lidoflazine is administered along with other drugs. The effects of these combinations are then observed and analyzed .
- Results : Some of the observed interactions include an increase in the serum concentration of Lidoflazine when combined with Abametapir . Also, the risk or severity of hypoglycemia can be increased when Lidoflazine is combined with Acarbose .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIAKUMOEKILTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045377 | |
| Record name | Lidoflazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lidoflazine | |
CAS RN |
3416-26-0 | |
| Record name | Lidoflazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidoflazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidoflazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lidoflazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidoflazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOFLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4ZHN3HBTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



